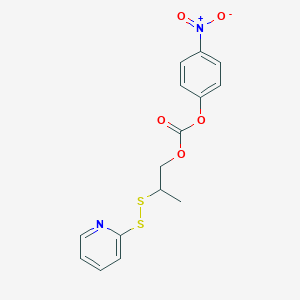
Ppc-NB
Vue d'ensemble
Description
Ppc-NB is a useful research compound. Its molecular formula is C15H14N2O5S2 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ppc-NB suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ppc-NB including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Machine Learning in Production Planning and Control (ML-PPC)
This study discusses the integration of machine learning with production planning and control (PPC) in the era of Industry 4.0. It highlights the potential of ML in enhancing PPC functions and improving manufacturing systems (Cadavid et al., 2020).
Public Participation in Scientific Research (PPSR)
Research in this area focuses on enhancing public knowledge and understanding of science through participatory engagement. The paper proposes comprehensive indicators for evaluating the success of PPSR programs (Haywood & Besley, 2014).
Polymeric Procyanidins (PPC) Nanoparticles for Antioxidant Activities
This study investigates the preparation of nanoscale PPC using a supercritical antisolvent process to enhance radical scavenging activities, suggesting applications in natural antioxidant products (Yang et al., 2011).
European Power Plant Conceptual Study (PPCS)
The PPCS explores conceptual designs of commercial fusion power plants, emphasizing system integration and the development of DEMO, a bridge between ITER and the first fusion power plant (Maisonnier et al., 2007).
Nanoparticle Protein Corona (PPC) in Disease Diagnostics
This paper discusses the challenges, clinical relevance, and future outlook of personalized protein corona (PPC) technology, particularly for biomarker discovery and personalized medicine applications (Mozar, 2022).
Pressure Perturbation Calorimetry (PPC) in Biophysical Studies
PPC is used to study the volumetric properties of biomolecules in solution. The technique provides insights into the thermodynamic properties of solvation and volume effects in biomolecular systems (Suladze et al., 2015).
Peroxisome Proliferator Chemicals (PPC) in Liver Cancer Research
This study investigates the role of PPC in hepatocyte growth and liver cancer, focusing on the mechanisms of action of PPC and related nuclear receptors (Ren et al., 2010).
Propriétés
IUPAC Name |
(4-nitrophenyl) 2-(pyridin-2-yldisulfanyl)propyl carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S2/c1-11(23-24-14-4-2-3-9-16-14)10-21-15(18)22-13-7-5-12(6-8-13)17(19)20/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFINOVIFQZMCHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)OC1=CC=C(C=C1)[N+](=O)[O-])SSC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ppc-NB | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



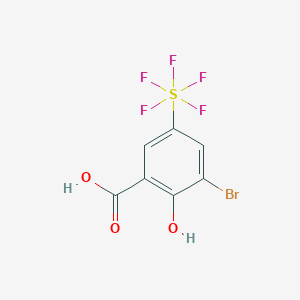
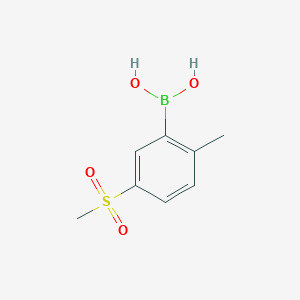

![6-Bromo-4-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B8065037.png)
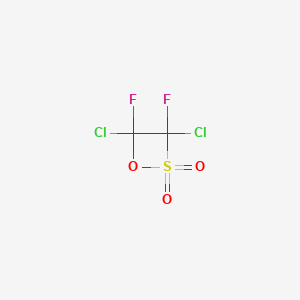

![4-Chloro-6-(difluoromethyl)thieno[3,2-D]pyrimidine](/img/structure/B8065056.png)
![1-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate](/img/structure/B8065064.png)

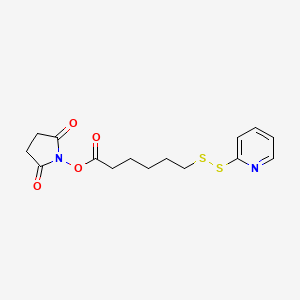
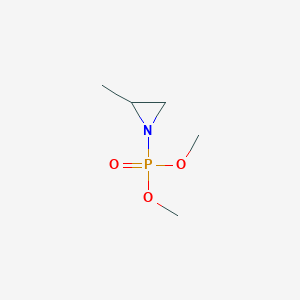
![(5aR,8aR)-3,4,5,5a,6,7,8,8a-octahydro-1H-pyrrolo[3,4-b]azepin-2-one](/img/structure/B8065106.png)
![(3S,5R)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxo-2,7-diazaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B8065114.png)
![(3R,4R)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B8065116.png)